4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine
Overview
Description
The compound 4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine is a chemical entity that can be derived from pyrimidine with tert-butyl and trifluoromethyl substituents. This compound is of interest due to its potential applications in the synthesis of various amines and its relevance in medicinal chemistry, particularly in the development of antitumor agents.
Synthesis Analysis
The synthesis of related compounds involves the use of tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, leading to a wide range of highly enantioenriched amines, including alpha-trifluoromethyl amines . Additionally, flash vacuum thermolysis of N-(tert-butyl)-N-(pyrimidin-2-ylmethylidene)amine has been shown to yield imidazoazines, indicating the potential for generating complex heterocyclic structures from simple pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of related pyrimidin-amine derivatives has been elucidated through single-crystal X-ray diffraction. For instance, two 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives have been characterized, revealing their crystalline structure and confirming the presence of the trifluoromethyl group and the substituted amine .
Chemical Reactions Analysis
The tert-butyl group in pyrimidine derivatives can influence the reactivity and selectivity of chemical reactions. For example, the tert-butanesulfinyl group in imines activates them for nucleophilic addition and serves as a chiral directing group. After the addition, it can be cleaved by acid treatment, demonstrating the versatility of tert-butyl-substituted pyrimidines in synthetic chemistry . The flash vacuum thermolysis of tert-butylimines of pyrimidine-2-carbaldehydes also showcases the ability of these compounds to undergo cyclization reactions to form imidazoazines .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine are not detailed in the provided papers, the presence of tert-butyl and trifluoromethyl groups typically imparts certain characteristics. The tert-butyl group is known to increase steric bulk, which can affect boiling points, solubility, and stability. The trifluoromethyl group is highly electronegative, often leading to increased chemical and thermal stability, as well as influencing the acidity of adjacent protons. The synthesis of enantiomerically pure β-amino acids from related pyrimidine derivatives further highlights the importance of these substituents in controlling the properties and reactivity of the molecule .
Scientific Research Applications
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Field: Fluorine Chemistry
- Application : The compound is used in the synthesis of CF3-O-containing compounds .
- Method : The compound is applied to aromatic, heteroaromatic, and aliphatic substrates using inexpensive industrial fluorinating reagents such as antimony trifluoride and hydrogen fluoride .
- Results : The application of this compound contributes to the modernization of materials, agriculture, and healthcare industries .
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Field: Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using “4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine”, are used in the protection of crops from pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Field: Synthesis of Methylated Alkanes and Ketones
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Field: Synthesis of Trifluoromethylpyridines
- Application : The compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
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Field: Pharmaceutical Industry
- Application : Trifluoromethyl group-containing drugs, which can be synthesized using “4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine”, have been approved by the FDA .
- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
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Field: Synthesis of Fluorinated Organic Compounds
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Field: Synthesis of Fluorinated Organic Compounds
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Field: Agrochemical Industry
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Field: Pharmaceutical Industry
Future Directions
properties
IUPAC Name |
4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c1-8(2,3)5-4-6(9(10,11)12)15-7(13)14-5/h4H,1-3H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUFUZWOHSSRKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351118 | |
Record name | 4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine | |
CAS RN |
238742-83-1 | |
Record name | 4-(1,1-Dimethylethyl)-6-(trifluoromethyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=238742-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 238742-83-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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